1,4-Dihydroxy-5,5,6-trimethylpiperazine-2,3-dione
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Overview
Description
1,4-Dihydroxy-5,5,6-trimethylpiperazine-2,3-dione is a heterocyclic compound that belongs to the piperazine family. This compound is characterized by its unique structure, which includes two hydroxyl groups and three methyl groups attached to a piperazine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydroxy-5,5,6-trimethylpiperazine-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diketopiperazine with methylating agents in the presence of a base. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydroxy-5,5,6-trimethylpiperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,4-Dihydroxy-5,5,6-trimethylpiperazine-2,3-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Dihydroxy-5,5,6-trimethylpiperazine-2,3-dione involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxy-3,6-dimethylpiperazine-2,5-dione: Similar structure but with different methyl group positions.
1,4-Dihydroxy-3,5,6-trimethylpiperazine-2,5-dione: Another isomer with a different arrangement of functional groups.
Uniqueness
1,4-Dihydroxy-5,5,6-trimethylpiperazine-2,3-dione is unique due to its specific arrangement of hydroxyl and methyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H12N2O4 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
1,4-dihydroxy-5,5,6-trimethylpiperazine-2,3-dione |
InChI |
InChI=1S/C7H12N2O4/c1-4-7(2,3)9(13)6(11)5(10)8(4)12/h4,12-13H,1-3H3 |
InChI Key |
GHAZRIIKXDTIGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(C(=O)C(=O)N1O)O)(C)C |
Origin of Product |
United States |
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